3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea
Description
The compound 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea is a structurally complex urea derivative featuring a piperazine core substituted with a 4-methoxyphenyl group, an α,β-unsaturated enenitrile (cyanoethenyl) moiety, and a 4-methylphenyl urea terminal group. The conjugated cyano group and extended π-system may enhance binding affinity through electronic interactions, while the 4-methoxyphenylpiperazine motif is common in CNS-targeting agents (e.g., antipsychotics) due to its ability to modulate serotonin or dopamine receptors .
Properties
IUPAC Name |
1-[(E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-17-3-5-18(6-4-17)24-22(28)25-21(11-12-23)27-15-13-26(14-16-27)19-7-9-20(29-2)10-8-19/h3-11H,13-16H2,1-2H3,(H2,24,25,28)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHQOTMWTLJUNG-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=CC#N)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N/C(=C\C#N)/N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Substitution Reaction: The piperazine intermediate is then reacted with 4-methylphenyl isocyanate to form the urea derivative.
Addition of the Cyano Group: The final step involves the addition of the cyano group to the ethylene bridge, which is achieved through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
Pharmacology: It is used in research to understand its binding affinity and efficacy in modulating receptor activity.
Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to changes in cellular signaling pathways. This interaction can result in therapeutic effects such as the alleviation of symptoms in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of urea-piperazine hybrids, which exhibit variations in aryl substituents, linker groups, and electronic properties. Below is a comparative analysis with key analogs from the literature:
Table 1: Structural and Physicochemical Comparisons
Notes:
- Molecular weights marked with (*) are calculated based on structural formulas.
- The target compound’s α,β-unsaturated cyano group distinguishes it from analogs with thiazole or hydrazine linkers.
- Unlike fluorophenyl or chlorophenyl derivatives (e.g., 11a, 11g), the 4-methylphenyl group in the target compound reduces electronegativity, which could influence pharmacokinetics (e.g., reduced CYP-mediated metabolism) .
Key Observations :
- The target compound lacks direct bioactivity data but shares structural motifs with known bioactive analogs. For example, the 4-methoxyphenylpiperazine group in RA [2,4] () shows serotonin receptor antagonism, suggesting a possible mechanistic overlap .
- Compounds with thiazole linkers (e.g., 11b, 11o) exhibit higher synthetic yields (>83%) compared to hydrazine-based derivatives (~70–78%), likely due to improved reaction kinetics in thiazole-forming steps .
Biological Activity
The compound 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a cyano group , a piperazine moiety , and an urea functional group , which are significant for its biological interactions. The IUPAC name and molecular formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.41 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine ring enhances its binding affinity to various targets, potentially influencing neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The cyano group may also contribute to the compound's reactivity, impacting its pharmacokinetic properties.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Compounds containing piperazine have been studied for their potential antidepressant effects by modulating serotonin levels.
- Anticancer Properties : The urea moiety is often involved in the inhibition of cancer cell proliferation by interfering with cellular signaling pathways.
Study 1: Antidepressant Activity
In a study examining the antidepressant-like effects of piperazine derivatives, it was found that compounds similar to 3-[(1E)-2-cyano...] showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties through serotonin receptor modulation.
Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results demonstrated that the presence of the cyano group significantly enhanced apoptosis in breast cancer cells, suggesting that this compound could be a candidate for further anticancer drug development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-[(1E)-2-cyano...], we compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Compound A (e.g., 4-Methylpiperazine) | Lacks cyano group | Moderate antidepressant activity |
| Compound B (e.g., Urea derivatives) | Contains urea but different substituents | Anticancer activity |
| Compound C (e.g., Piperazine derivatives) | Similar piperazine structure | Antidepressant and anxiolytic effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
